molecular formula C22H25N5 B14976437 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14976437
M. Wt: 359.5 g/mol
InChI Key: VKEPXKDZGDFIMZ-UHFFFAOYSA-N
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Description

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including tert-butyl, dimethyl, and phenyl groups, contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C22H25N5

Molecular Weight

359.5 g/mol

IUPAC Name

5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H25N5/c1-14-12-15(2)26(24-14)19-13-18(22(4,5)6)23-21-20(16(3)25-27(19)21)17-10-8-7-9-11-17/h7-13H,1-6H3

InChI Key

VKEPXKDZGDFIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 60-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyrazolo[1,5-a]pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-7-(1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
  • 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dimethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications in medicinal chemistry and material science.

Biological Activity

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structural features, including a pyrazolo-pyrimidine core with various substituents, suggest significant potential for diverse biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C22H25N5C_{22}H_{25}N_{5} with a molecular weight of 359.5 g/mol. The structural complexity contributes to its reactivity and potential therapeutic applications. The presence of a tert-butyl group and a dimethyl-pyrazole moiety enhances its biological profile by influencing its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Molecular docking studies have shown that this compound may effectively bind to cyclin-dependent kinase 2 (CDK2) and other kinases, potentially inhibiting their activity. This inhibition can disrupt cell proliferation signaling pathways, making it a candidate for anticancer therapies.

In vitro studies have demonstrated that related pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by arresting the cell cycle at critical checkpoints. For instance, compounds derived from this scaffold have shown IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating strong anticancer potential .

Antibacterial and Antifungal Activities

The pyrazolo[1,5-a]pyrimidine derivatives have also been reported to possess antibacterial and antifungal properties. For example, studies have highlighted their effectiveness against a range of bacterial strains and fungi, suggesting their utility in treating infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis of similar compounds reveals the following:

Compound NameStructural FeaturesBiological Activity
7-(3-aminophenyl)-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidineAminophenyl substitutionAnticancer activity
7-(methylaminomethyl)-2-(4-fluorophenoxy)pyrazolo[1,5-a]pyrimidineMethylaminomethyl groupKinase inhibition
7-(3-fluorophenyl)-2-(4-fluorophenoxy)pyrazolo[1,5-a]pyrimidineFluorinated phenyl groupsEnhanced bioactivity

This table illustrates how modifications to the core structure can lead to variations in biological activity.

Case Studies

A notable study evaluated the anticancer effects of a derivative closely related to this compound on MCF-7 breast cancer cells. The findings indicated that the compound significantly inhibited tumor growth and induced apoptosis through cell cycle arrest at the G0/G1 phase. The mechanism involved downregulation of survival pathways and upregulation of pro-apoptotic factors .

Q & A

Basic: What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization reactions using 5-aminopyrazole precursors. For example, Ahmetaj et al. demonstrated a protocol where 5-aminopyrazole reacts with enaminones in aqueous ethanol to form the pyrazolo[1,5-a]pyrimidine core . Adapting this method for the target compound would involve substituting the enaminone with a tert-butyl-containing precursor and optimizing reaction conditions (e.g., solvent, temperature) to accommodate steric hindrance from the tert-butyl group. Key steps include:

  • Precursor selection : Use 5-amino-3,5-dimethyl-1H-pyrazole for the pyrazole moiety.
  • Cyclization : Employ a tert-butyl-substituted enaminone to introduce the tert-butyl group at position 5.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Reference Table 1 : Synthesis conditions for analogous compounds (yields: 46–70%, melting points: 138–268°C) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Characterization requires multi-modal analysis:

  • 1H/13C NMR : To confirm substituent positions and verify the pyrazolo[1,5-a]pyrimidine core. For example, tert-butyl protons appear as a singlet (~1.3 ppm), while pyrazole methyl groups resonate at ~2.5 ppm .
  • HRMS : To validate molecular weight (e.g., C₂₁H₂₃N₅ for the target compound) .
  • FTIR : To identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for similar pyrazolo[1,5-a]pyrimidines (R-factor: 0.051) .

Advanced: How can statistical design of experiments (DoE) optimize synthesis conditions?

DoE minimizes experimental trials while maximizing data quality. For example, Polish Journal of Chemical Technology highlights:

  • Factor selection : Variables like temperature, solvent polarity, and reaction time.
  • Response surface methodology (RSM) : To model interactions between variables and identify optimal conditions (e.g., ethanol/water ratio for cyclization yield) .
  • Validation : Replicate runs under predicted optimal conditions to confirm reproducibility.

Advanced: How can computational methods accelerate reaction design for this compound?

ICReDD’s approach combines quantum chemical calculations and experimental feedback:

  • Reaction path search : Use density functional theory (DFT) to model cyclization transition states and identify low-energy pathways .
  • Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to predict optimal precursors/solvents.
  • Hybrid workflows : Integrate computational predictions with high-throughput screening to validate reaction conditions .

Advanced: How can structural ambiguities arising from NMR data be resolved?

Conflicting NMR assignments (e.g., overlapping peaks for methyl groups) require:

  • 2D NMR (COSY, HSQC) : To correlate proton and carbon signals, distinguishing pyrazole methyls from tert-butyl protons .
  • X-ray crystallography : As a gold standard, resolving ambiguities in substituent orientation .
  • Computational NMR prediction : Tools like Gaussian or ADF to simulate spectra and compare with experimental data .

Advanced: What mechanistic insights guide the analysis of side reactions during synthesis?

Mechanistic studies involve:

  • Intermediate trapping : Use LC-MS to detect transient species (e.g., enaminone intermediates) .
  • Kinetic profiling : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.
  • Isotopic labeling : Introduce deuterium at reactive sites to track proton transfer pathways .

Advanced: How can contradictory biological activity data be addressed in structure-activity studies?

Contradictions may arise from assay variability or compound stability. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., cancer vs. normal).
  • Metabolic stability testing : Assess compound degradation in liver microsomes.
  • Co-crystallization studies : Resolve binding modes with target proteins (e.g., kinases) .

Advanced: What safety protocols are essential for handling this compound?

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents.
  • Waste disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal .

Table 1: Synthesis and Characterization Data for Analogous Compounds

CompoundYield (%)Melting Point (°C)Key Techniques UsedReference
7-Amino-3-(2'-Cl-phenylazo)62266–2681H NMR, HRMS, X-ray
5-(4-Hydroxyphenyl)63138–140FTIR, 13C NMR
7-Methyl-2-phenyl derivative-221–223Recrystallization, HPLC

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